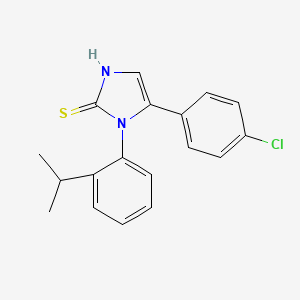

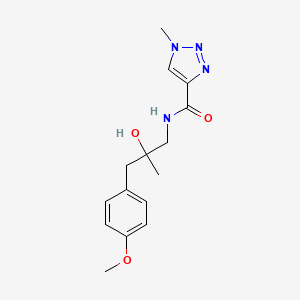

![molecular formula C8H9Cl2N3O2 B2564597 2-(2H-吡唑并[4,3-b]吡啶-2-基)乙酸二盐酸盐 CAS No. 2193064-38-7](/img/structure/B2564597.png)

2-(2H-吡唑并[4,3-b]吡啶-2-基)乙酸二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride” is a chemical compound that falls under the category of pyrazolo[3,4-b]pyridine derivatives . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, such as “2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride”, involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provides the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of “2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride” is characterized by a pyrazolo[3,4-b]pyridine core. The pyrazolo portion of the molecule is suitable as a hydrogen bond center, while the pyridine portion is thought to have a π–π stacking interaction with Phe589 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride” include an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .科学研究应用

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds . The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo [3,4- b ]pyridines .

Anti-fibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests that the compound could be used in the development of anti-fibrosis drugs .

Molecular Docking Study

The compound has been used in molecular docking studies . Given that compounds C09 and C10 are isomers of C03, both of them were separately used for the molecular docking study .

P2Y Receptor Antagonist

The compound is also known as a P2Y receptor antagonist. This suggests potential applications in various areas of research and industry.

Biomedical Applications

Pyrazolo [3,4- b ]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1 H - and 2 H -isomers . More than 300,000 1 H -pyrazolo [3,4- b ]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This indicates a wide range of biomedical applications for these compounds .

未来方向

作用机制

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets that also interact with these purine bases.

Mode of Action

Compounds with similar structures have been shown to exhibit significant inhibitory activity , suggesting that this compound may also act as an inhibitor for its target(s).

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have similar effects.

属性

IUPAC Name |

2-pyrazolo[4,3-b]pyridin-2-ylacetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.2ClH/c12-8(13)5-11-4-7-6(10-11)2-1-3-9-7;;/h1-4H,5H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWIFZNPBVOWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C=C2N=C1)CC(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

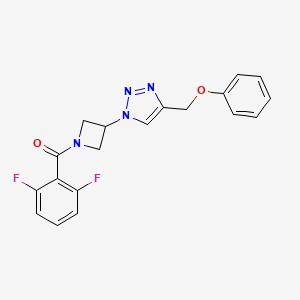

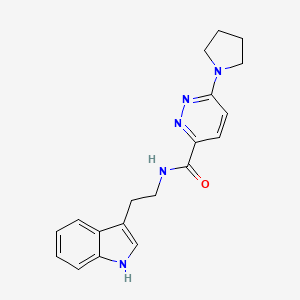

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea](/img/structure/B2564516.png)

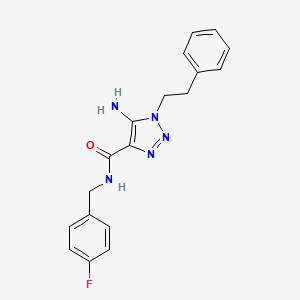

![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)

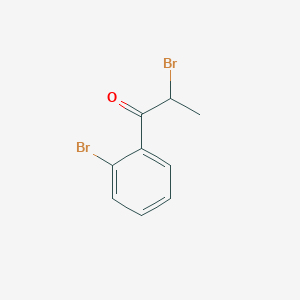

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2564522.png)

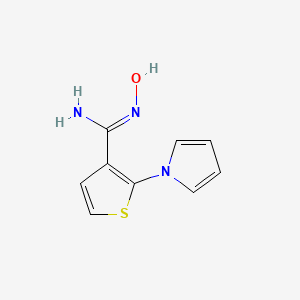

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B2564525.png)

![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2564531.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564536.png)